molecular formula C13H23NO2 B13502799 Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13502799
M. Wt: 225.33 g/mol
InChI Key: BUVFPQHZNXMYEE-UHFFFAOYSA-N
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Description

Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C13H21NO3. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with various reagents. One common method includes the use of trichloroacetyl chloride as a reagent . The reaction conditions often involve maintaining a controlled temperature and using solvents like chloroform or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in the study of complex biological systems .

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3

InChI Key

BUVFPQHZNXMYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CCNCC2

Origin of Product

United States

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